“4-Ethynyl-1-isopropyl-1H-pyrazole” is a chemical compound with the CAS Number: 1354706-51-6 .
Pyrazoles, including “4-Ethynyl-1-isopropyl-1H-pyrazole”, are a group of heterocyclic compounds that have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
4-Ethynyl-1-isopropyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at adjacent positions. It belongs to the pyrazole family, which is known for its diverse biological activities and applications across various fields, including medicine and agriculture. The compound has the chemical formula CHN and is recognized for its unique structural features that contribute to its reactivity and potential therapeutic properties.
These reactions enable the synthesis of a wide array of derivatives with distinct chemical and biological properties.
Research indicates that 4-Ethynyl-1-isopropyl-1H-pyrazole exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, which modulate their activity and lead to various biological effects. The exact pathways and targets depend on the specific applications being studied, making it a subject of interest in pharmacological research .
The synthesis of 4-Ethynyl-1-isopropyl-1H-pyrazole typically involves the reaction of an appropriate alkyne with a hydrazine derivative under controlled conditions. One common synthetic route includes:
These methods facilitate the creation of this compound in both laboratory and industrial settings.
4-Ethynyl-1-isopropyl-1H-pyrazole has a broad range of applications:
The interaction studies of 4-Ethynyl-1-isopropyl-1H-pyrazole focus on its binding affinity to specific enzymes and receptors. These studies aim to elucidate how the compound modulates biological pathways, contributing to its potential therapeutic effects. Ongoing research continues to explore these interactions to better understand its mechanism of action in various biological systems .
Several compounds share structural similarities with 4-Ethynyl-1-isopropyl-1H-pyrazole, each exhibiting unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Methyl-1-phenyl-1H-pyrazole | Contains a methyl group at position 3 | Exhibits different reactivity patterns |
4-Ethynyl-1H-pyrazole | Lacks isopropyl substitution | Potentially different biological activity profiles |
1-Isopropyl-3,5-dimethyl-1H-pyrazole | Contains two methyl groups at positions 3 and 5 | Different steric effects influencing reactivity |
4-Ethynyl-1-isopropyl-1H-pyrazole is distinguished by its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various research applications .